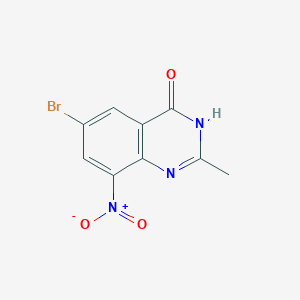
6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 8th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylquinazolin-4-one, followed by nitration to introduce the nitro group at the 8th position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and advanced purification techniques such as recrystallization and chromatography. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 6-bromo-2-methyl-8-amino-3,4-dihydroquinazolin-4-one.
Substitution: Products depend on the nucleophile used, resulting in various substituted quinazolinones.
科学的研究の応用
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subjects of ongoing research .
類似化合物との比較
Similar Compounds
6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the nitro group, resulting in different biological activities.
2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the bromine atom, affecting its reactivity and binding properties.
6-BROMO-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the methyl group, influencing its overall stability and solubility.
Uniqueness
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of bromine, methyl, and nitro groups on the quinazolinone scaffold. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
特性
分子式 |
C9H6BrN3O3 |
|---|---|
分子量 |
284.07 g/mol |
IUPAC名 |
6-bromo-2-methyl-8-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrN3O3/c1-4-11-8-6(9(14)12-4)2-5(10)3-7(8)13(15)16/h2-3H,1H3,(H,11,12,14) |
InChIキー |
WRKADMPGCJFMBM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-](/img/structure/B14950161.png)
![2-(2-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14950167.png)
![4-(2,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14950169.png)
![4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14950171.png)
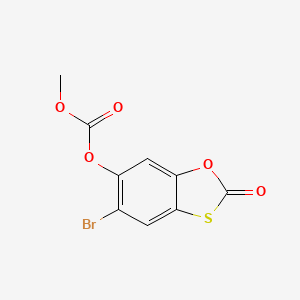
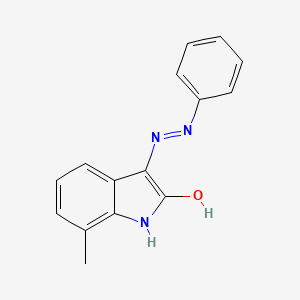
![6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950200.png)
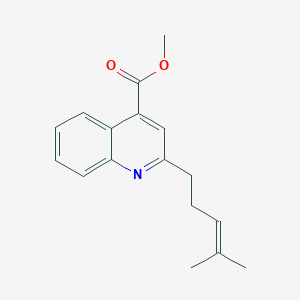
![(2Z)-2-(4-Fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14950207.png)
![Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B14950220.png)
![N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B14950227.png)
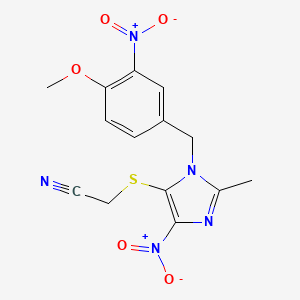
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)
![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)
